3,5-Dichloro-3'-thiomorpholinomethyl benzophenone
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Overview
Description
3,5-Dichloro-3’-thiomorpholinomethyl benzophenone (DTMBP) is an organic compound that is widely used in the synthesis of various compounds and has been used in a variety of scientific research applications1. It has a wide range of applications in the fields of organic chemistry, biochemistry, and physiology1.
Synthesis Analysis
These compounds are synthesized through Friedel-Crafts condensation1. They have exhibited significant effects against P388 murine leukemia and PC-6 human lung carcinoma cells, indicating their potential in cancer therapy1.
Molecular Structure Analysis
The molecular formula of 3,5-Dichloro-3’-thiomorpholinomethyl benzophenone is C18H17Cl2NOS2. Its molecular weight is 366.3 g/mol2.
Chemical Reactions Analysis
The study of benzophenone-sensitized reactions, like the one involving 2-quinolinecarbonitriles, demonstrates the chemical versatility of benzophenone derivatives1.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dichloro-3’-thiomorpholinomethyl benzophenone are not clearly stated in the available resources.Scientific Research Applications
UV Filters and Photostability
The transformation of UV filters like benzophenone-3 (BP3) and benzophenone-4 (BP4) in chlorinated water has been studied. It was found that chlorination leads to the formation of chlorinated products, including 3,5-dichloro derivatives. These chlorinated compounds exhibit different photostability, with dichloro-derivatives being less stable in water compared to their parent compounds (Zhuang et al., 2013).
Photophore Applications in Biochemistry
Benzophenone photophores, which include derivatives like 3,5-dichloro benzophenones, are used extensively in biochemistry. They have unique photochemical properties, allowing for covalent bonding upon UV exposure. This property is leveraged for protein interaction mapping, proteome profiling, and bioconjugation (Dormán et al., 2016).
Environmental Impact and Transformation
Studies on benzophenones (BPs) in the environment show that they can undergo transformation through reactions with disinfectants like chlorine. This transformation results in various by-products, including 3,5-dichloro derivatives, which may pose ecological risks. The transformation mechanisms and the environmental fate of these compounds have been extensively explored (Liu et al., 2016).
Chemical Synthesis and Catalysis
Research on 3,5-dichloro benzophenones also extends into the field of chemical synthesis and catalysis. These compounds play a role in the preparation of specific reagents and complex molecules, contributing to various chemical synthesis processes and applications (Kinghat et al., 2008).
Environmental and Health Concerns
Extensive research has been conducted on the environmental presence and health effects of benzophenones, including their chlorinated derivatives. These studies explore their potential endocrine-disrupting effects, toxicity in various organisms, and environmental persistence. The findings indicate a need for careful monitoring and regulation of these compounds (Kim & Choi, 2014).
Safety And Hazards
The safety and hazards associated with 3,5-Dichloro-3’-thiomorpholinomethyl benzophenone are not clearly stated in the available resources. However, a Material Safety Data Sheet (MSDS) should be consulted for detailed information3.
Future Directions
The future directions of 3,5-Dichloro-3’-thiomorpholinomethyl benzophenone are not clearly stated in the available resources. However, given its wide range of applications in the fields of organic chemistry, biochemistry, and physiology1, it is likely to continue to be a subject of interest in various scientific research applications.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.
properties
IUPAC Name |
(3,5-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-2-13(8-14)12-21-4-6-23-7-5-21/h1-3,8-11H,4-7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBPWSWQRXCDPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643392 |
Source
|
Record name | (3,5-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-3'-thiomorpholinomethyl benzophenone | |
CAS RN |
898787-90-1 |
Source
|
Record name | (3,5-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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